(E)-6-benzyl-3-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,2,4-triazin-5(2H)-one

Description

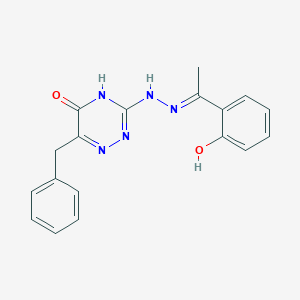

(E)-6-Benzyl-3-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,2,4-triazin-5(2H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted with a benzyl group at position 6 and a hydrazinylidene moiety at position 2. The hydrazinyl group is further functionalized with a 2-hydroxyphenyl ethylidene substituent in the (E)-configuration.

Properties

IUPAC Name |

6-benzyl-3-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-12(14-9-5-6-10-16(14)24)20-22-18-19-17(25)15(21-23-18)11-13-7-3-2-4-8-13/h2-10,24H,11H2,1H3,(H2,19,22,23,25)/b20-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUHPKVLEVTLGT-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NN=C(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NN=C(C(=O)N1)CC2=CC=CC=C2)/C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-6-benzyl-3-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,2,4-triazin-5(2H)-one is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound features a triazine core with hydrazine and phenolic substituents, which are known to contribute to various biological activities. The structural formula is:

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazine derivatives, including those similar to (E)-6-benzyl-3-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,2,4-triazin-5(2H)-one.

- Mechanism : The presence of hydrazine and phenolic groups is believed to enhance membrane permeability of microbial cells, leading to cell death.

- Tested Strains : Common bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans have been used for testing.

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| (E)-6-benzyl... | E. coli | 15 | 50 |

| (E)-6-benzyl... | S. aureus | 18 | 25 |

| (E)-6-benzyl... | C. albicans | 20 | 30 |

Anticancer Activity

Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : HepG-2 (liver cancer), A-549 (lung cancer), and MCF-7 (breast cancer).

- Results : The compound demonstrated IC50 values indicating potent activity against these cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG-2 | 4.37 ± 0.7 |

| A-549 | 8.03 ± 0.5 |

| MCF-7 | 5.50 ± 0.3 |

Case Studies

- Antimicrobial Activity Study : A study conducted by Jamkhandi et al. evaluated the antibacterial effects of various hydrazone derivatives, including those similar to our compound. The results indicated that the presence of bulky hydrophobic groups significantly enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

- Anticancer Efficacy : In a study on triazole derivatives, compounds structurally related to (E)-6-benzyl... were tested for their anticancer properties using molecular docking techniques alongside in vitro assays. These studies suggested that the interaction with specific protein targets could lead to apoptosis in cancer cells .

Mechanistic Insights

The biological activity of (E)-6-benzyl-3-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,2,4-triazin-5(2H)-one can be attributed to:

- Hydrogen Bonding : Strong intramolecular hydrogen bonds enhance stability and reactivity.

- Lipophilicity : The benzyl and phenolic groups increase the lipophilicity of the compound, facilitating better membrane penetration.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-6-benzyl-3-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,2,4-triazin-5(2H)-one typically involves a multi-step process that includes the condensation of hydrazine derivatives with appropriate aldehydes or ketones. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of (E)-6-benzyl-3-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,2,4-triazin-5(2H)-one exhibit significant antimicrobial properties. For instance, compounds with similar hydrazone structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of functional groups like hydroxyl and halogens has been linked to enhanced antibacterial activity.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies have demonstrated that certain hydrazone derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In silico studies suggest that these compounds may interact with specific biological targets associated with cancer progression .

Material Science Applications

Photophysical Properties

Research into the photophysical properties of (E)-6-benzyl-3-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,2,4-triazin-5(2H)-one has revealed its potential use in organic light-emitting diodes (OLEDs). The compound's ability to absorb and emit light in the visible spectrum makes it a candidate for applications in optoelectronic devices .

Polymer Chemistry

In polymer science, derivatives of this compound have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of triazine-based structures into polymers has shown promise in developing materials with improved performance characteristics for various industrial applications .

Case Studies

Comparison with Similar Compounds

Structural and Substituent Analysis

Table 1: Key Structural Differences and Similarities

Key Observations:

Position 6 Substituents: The target compound’s benzyl group introduces steric bulk and hydrophobicity compared to smaller substituents like methyl () or none (). This may enhance membrane permeability but reduce solubility.

Position 3 Functionalization: The (E)-2-hydroxyphenyl ethylidene group in the target compound provides a hydrogen-bond donor (hydroxyl) absent in analogs with methoxy (), ethoxy (), or nitro groups (). Electron-withdrawing substituents (e.g., nitro in , chloro in ) may reduce nucleophilicity at the triazinone core compared to electron-donating groups (methoxy in , diethylamino in ).

Hydrogen-Bonding and Supramolecular Assembly

The target compound’s hydroxyl group enables hydrogen-bond formation, a feature shared with:

- : The 2-hydroxy-3-methoxybenzylidene group forms intermolecular H-bonds, stabilizing crystal packing .

- : Chloro-substituted triazole-thione derivatives assemble into hexamers via N–H···S and O–H···S interactions .

In contrast, the diethylamino group in and ethoxy in prioritize hydrophobic or π-stacking interactions over H-bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.